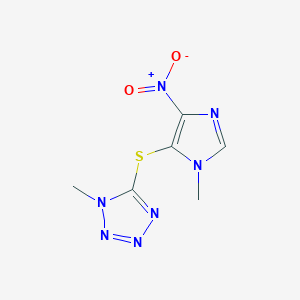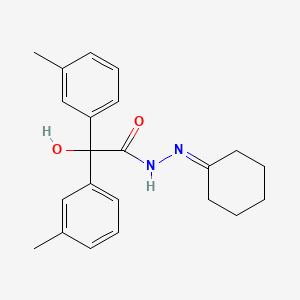
N'-cyclohexylidene-2-hydroxy-2,2-bis(3-methylphenyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-cyclohexylidene-2-hydroxy-2,2-bis(3-methylphenyl)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a cyclohexylidene group, a hydroxy group, and two 3-methylphenyl groups attached to an acetohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexylidene-2-hydroxy-2,2-bis(3-methylphenyl)acetohydrazide typically involves the following steps:
Formation of the Hydrazide: The initial step involves the reaction of 2,2-bis(3-methylphenyl)acetic acid with hydrazine hydrate to form the corresponding hydrazide.
Cyclohexylidene Formation: The hydrazide is then reacted with cyclohexanone under acidic or basic conditions to form the cyclohexylidene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of industrial catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-cyclohexylidene-2-hydroxy-2,2-bis(3-methylphenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyclohexylidene group can be reduced to a cyclohexyl group.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
Chemistry
In chemistry, N’-cyclohexylidene-2-hydroxy-2,2-bis(3-methylphenyl)acetohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may be explored for their pharmacological properties. The presence of the hydroxy and hydrazide groups suggests potential for interactions with biological targets, making it a candidate for drug development.
Industry
In industrial applications, N’-cyclohexylidene-2-hydroxy-2,2-bis(3-methylphenyl)acetohydrazide can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-cyclohexylidene-2-hydroxy-2,2-bis(3-methylphenyl)acetohydrazide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxy group can form hydrogen bonds, while the hydrazide group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of biological pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-cyclohexylidene-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide
- N’-cyclohexylidene-2-hydroxy-2,2-bis(4-methoxyphenyl)acetohydrazide
Uniqueness
N’-cyclohexylidene-2-hydroxy-2,2-bis(3-methylphenyl)acetohydrazide is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The cyclohexylidene group also adds to its distinct structural features, differentiating it from other similar compounds.
Properties
Molecular Formula |
C22H26N2O2 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-(cyclohexylideneamino)-2-hydroxy-2,2-bis(3-methylphenyl)acetamide |
InChI |
InChI=1S/C22H26N2O2/c1-16-8-6-10-18(14-16)22(26,19-11-7-9-17(2)15-19)21(25)24-23-20-12-4-3-5-13-20/h6-11,14-15,26H,3-5,12-13H2,1-2H3,(H,24,25) |
InChI Key |
WAMNFGWDXLREQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)(C(=O)NN=C3CCCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-4-nitro-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B11096254.png)
![4-(4-chlorophenoxy)-N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}aniline](/img/structure/B11096257.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11096263.png)
![2-{[2-Methyl-3-(4-nitrophenyl)-5-phenyl-4-(phenylcarbonyl)-2,3-dihydrofuran-2-yl]imino}-1,3-diphenylpropane-1,3-dione](/img/structure/B11096277.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11096292.png)
![(3-Methoxyphenyl)[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B11096304.png)
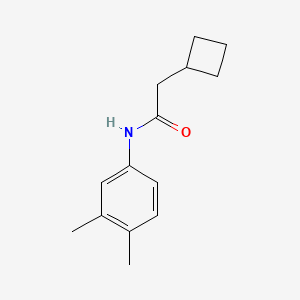
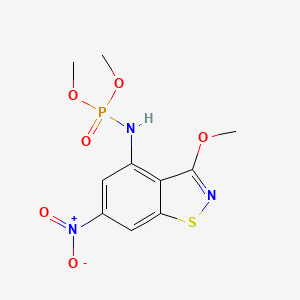
![4-[((E)-2-{2-[(2-Furylcarbonyl)amino]acetyl}hydrazono)methyl]phenyl 3-fluorobenzoate](/img/structure/B11096317.png)
![2-[(3-Bromophenyl)amino]-N'-cyclohexylideneacetohydrazide](/img/structure/B11096322.png)
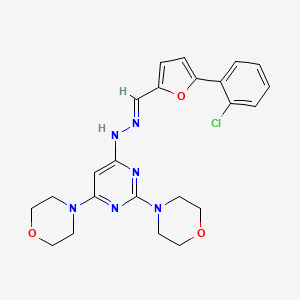
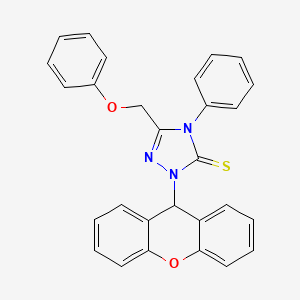
![ethyl 4-(5-{(E)-[1-(3-nitrophenyl)-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11096336.png)
